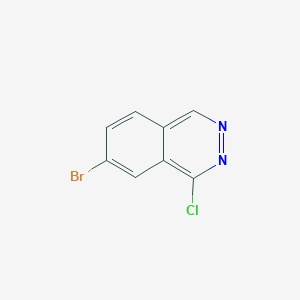

7-Bromo-1-chlorophthalazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-1-chlorophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-2-1-5-4-11-12-8(10)7(5)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTPXZOSFDMHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC(=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696301 | |

| Record name | 7-Bromo-1-chlorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011291-78-3 | |

| Record name | 7-Bromo-1-chlorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 7-Bromo-1-chlorophthalazine for Advanced Drug Discovery

For Immediate Release

Shanghai, China – December 31, 2025 – In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. This guide introduces 7-Bromo-1-chlorophthalazine (CAS Number: 1011291-78-3), a key heterocyclic intermediate, providing an in-depth analysis for researchers, scientists, and drug development professionals.[1][2][3] Its unique structural features and versatile reactivity profile position it as a valuable scaffold in the synthesis of complex, biologically active molecules, most notably in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors for oncology.

Core Compound Specifications

A foundational understanding of a compound's basic properties is the first step in its effective utilization. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1011291-78-3 | [1][2][3] |

| Molecular Formula | C₈H₄BrClN₂ | [2] |

| Molecular Weight | 243.49 g/mol | [2] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=NN=C2)Cl |

dot graph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंदot Caption: Chemical structure of this compound.

Synthesis and Manufacturing Insights

The synthesis of this compound is a well-defined, two-step process that is amenable to scale-up for industrial production. The causality behind the choice of reagents and reaction conditions is critical for ensuring a high-yielding and pure final product.

Step 1: Synthesis of 7-bromophthalazin-1(2H)-one

The initial step involves the cyclocondensation of a substituted benzoic acid with hydrazine. This reaction is a robust and widely utilized method for the formation of the phthalazinone core.

Reaction Scheme: 5-bromo-2-formylbenzoic acid + Hydrazine hydrate → 7-bromophthalazin-1(2H)-one

Causality of Reagent Selection:

-

5-bromo-2-formylbenzoic acid: This starting material provides the necessary carbon framework and the bromine atom at the desired position on the benzene ring.

-

Hydrazine hydrate: As a source of the two adjacent nitrogen atoms, hydrazine is essential for the formation of the pyridazine ring of the phthalazinone system. The use of the hydrate form is common due to its stability and ease of handling.

Experimental Protocol: Synthesis of 7-bromophthalazin-1(2H)-one

-

To a solution of 5-bromo-2-formylbenzoic acid in an appropriate solvent (e.g., ethanol or water), add an excess of hydrazine hydrate.

-

Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration, wash with a suitable solvent (e.g., cold water or ethanol) to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to yield 7-bromophthalazin-1(2H)-one as a solid.

Step 2: Chlorination to this compound

The second step is the conversion of the hydroxyl group of the phthalazinone to a chloro group, which is a key transformation that activates the molecule for subsequent nucleophilic substitution reactions.

Reaction Scheme: 7-bromophthalazin-1(2H)-one + Phosphorus oxychloride (POCl₃) → this compound

Causality of Reagent Selection:

-

Phosphorus oxychloride (POCl₃): This is a powerful and commonly used chlorinating agent for converting hydroxyl groups on heterocyclic systems to chloro groups. Its efficacy stems from its ability to act as both a dehydrating and chlorinating agent.

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 7-bromophthalazin-1(2H)-one in an excess of phosphorus oxychloride.

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly adding the mixture to crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8. This will cause the product to precipitate.

-

Collect the solid product by filtration, wash thoroughly with water to remove any inorganic salts.

-

Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure this compound.

dot graph Synthesis_Workflow { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंदot Caption: Synthetic workflow for this compound.

Reactivity and Strategic Utility

The synthetic value of this compound lies in the differential reactivity of its two halogen substituents. This allows for selective and sequential functionalization, a highly desirable characteristic in the construction of complex molecules.

-

The Chloro Group at C1: The chlorine atom at the 1-position is highly susceptible to nucleophilic aromatic substitution (SₙAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the phthalazine ring system, which stabilizes the Meisenheimer complex intermediate. This reactivity allows for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols.

-

The Bromo Group at C7: The bromine atom on the benzene ring is less reactive towards nucleophilic substitution under typical SₙAr conditions. However, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse aryl, alkyl, and amino groups.

dot graph Reactivity_Diagram { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंदot Caption: Reactivity profile of this compound.

Application in Drug Discovery: A Cornerstone for PARP Inhibitors

The phthalazinone scaffold is a well-established pharmacophore in numerous clinically approved drugs. This compound is a particularly valuable intermediate in the synthesis of PARP inhibitors, a class of targeted cancer therapies.

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, a state where the combination of two genetic defects results in cell death, while either defect alone does not.

The synthesis of Olaparib, the first-in-class PARP inhibitor to receive regulatory approval, and its analogues often utilizes intermediates derived from this compound.[4] The phthalazinone core of these inhibitors mimics the nicotinamide moiety of the PARP substrate NAD+, while the substituents introduced via the reactive chloro and bromo handles are crucial for modulating potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a high-value intermediate for drug discovery and development, offering a unique combination of a privileged scaffold and versatile reactivity. Its well-defined synthesis and the differential reactivity of its halogen substituents provide a robust platform for the creation of diverse and complex molecular architectures. As the field of targeted therapy continues to evolve, the strategic application of such well-designed building blocks will remain a critical component of successful drug discovery programs.

References

-

ChemSrc. 1-CHLOROPHTHALAZINE | CAS#:5784-45-2. Available at: [Link]

Sources

7-Bromo-1-chlorophthalazine molecular weight

An In-Depth Technical Guide to 7-Bromo-1-chlorophthalazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated heterocyclic compound that serves as a highly versatile and valuable building block in modern medicinal chemistry and materials science. Its structure features a phthalazine core substituted with two distinct halogen atoms: a reactive chlorine at the 1-position and a bromine at the 7-position. This differential reactivity allows for selective, stepwise functionalization, making it an ideal scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed and validated synthesis protocol, methods for its characterization, and an exploration of its reactivity and applications in drug discovery.

Introduction: The Strategic Value of a Bifunctional Scaffold

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals and functional materials. Among these, the phthalazine core is a privileged structure, appearing in numerous biologically active molecules. The strategic introduction of halogen atoms onto this core dramatically enhances its synthetic utility.

This compound (C₈H₄BrClN₂) is a prime example of a bifunctional chemical intermediate. The two halogen substituents are not chemically equivalent, which is the cornerstone of their synthetic value:

-

1-Chloro Substituent: The chlorine atom at the C1 position is part of a chloro-pyridazine-like system. It is activated by the adjacent nitrogen atoms, rendering it highly susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of a wide array of nucleophiles, including amines, alcohols, and thiols.

-

7-Bromo Substituent: The bromine atom at the C7 position is attached to the benzene ring portion of the molecule. This C(sp²)-Br bond is significantly less reactive towards nucleophilic attack but is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.

This orthogonal reactivity enables chemists to perform sequential and site-selective modifications, building molecular complexity in a controlled manner. This capability is of paramount importance in the synthesis of compound libraries for drug screening and the development of targeted therapeutic agents.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Key data for this compound are summarized below.

Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄BrClN₂ | [1][2][3] |

| Molecular Weight | 243.49 g/mol | [1][2] |

| CAS Number | 1011291-78-3 | [1][2] |

| Appearance | Solid | |

| Purity (Typical) | >95% | [3] |

| Storage Conditions | Sealed in a dry environment at room temperature or 2-8°C | [1] |

Chemical Structure

The structural representation of this compound is crucial for understanding its reactivity.

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

The most reliable and common method for synthesizing 1-chlorophthalazine analogues is through the chlorination of the corresponding phthalazinone precursor. This protocol is based on well-established transformations in phthalazine chemistry.[4][5]

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 7-bromo-2H-phthalazin-1-one.

Reagents and Materials:

-

7-bromo-2H-phthalazin-1-one[6]

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add 7-bromo-2H-phthalazin-1-one (e.g., 5.0 g, 1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, e.g., 25 mL, excess). POCl₃ often serves as both the chlorinating agent and the solvent.

-

Causality Explanation: POCl₃ is a powerful chlorinating agent used to convert cyclic amides (lactams) like phthalazinones into their corresponding chloro-derivatives. Using it in excess ensures the reaction goes to completion.

-

-

Chlorination Reaction:

-

Stir the mixture and heat it to reflux (approx. 105 °C) using a heating mantle.

-

Maintain the reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, carefully quenching it with ice water, and extracting it with ethyl acetate.

-

Expert Insight: The reaction mixture will typically become a clearer, homogeneous solution as the starting material is consumed.

-

-

Reaction Workup and Quenching:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice (approx. 200 g). This step is highly exothermic and must be performed cautiously in a fume hood.

-

Causality Explanation: This step quenches the reaction and hydrolyzes the excess POCl₃ to phosphoric acid. The product, being organic, will typically precipitate as a solid.

-

Stir the resulting slurry for 30 minutes until all the ice has melted.

-

-

Extraction and Isolation:

-

Extract the aqueous slurry with dichloromethane (DCM, 3 x 50 mL).

-

Combine the organic layers in a separatory funnel.

-

Wash the combined organic layer sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL).

-

Self-Validation: The bicarbonate wash is crucial to neutralize any residual acidic species (HCl, phosphoric acid), preventing potential degradation of the product during solvent evaporation.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

-

Trustworthiness: Purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry before use in subsequent steps.

-

Spectroscopic Characterization

To validate the identity and purity of the synthesized this compound, the following spectroscopic data are expected:

-

¹H NMR: The spectrum will show signals in the aromatic region (typically 7.5-8.5 ppm). Due to the substitution pattern, a set of coupled aromatic protons corresponding to the benzonoid ring will be observed.

-

¹³C NMR: The spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The chemical shifts for C1 (bearing the chlorine) and C7 (bearing the bromine) will be characteristic.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M⁺) cluster should be centered around m/z 242/244/246, consistent with the molecular weight of 243.49.

Reactivity and Applications in Drug Discovery

The synthetic power of this compound lies in the orthogonal reactivity of its two halogen atoms. This allows for a two-stage diversification strategy.

-

Stage 1: Nucleophilic Substitution at C1: The C1-Cl bond is readily displaced by a variety of nucleophiles (R-NH₂, R-OH, R-SH). This reaction is typically performed under mild basic conditions and provides a straightforward entry into 1-substituted-7-bromophthalazines.

-

Stage 2: Cross-Coupling at C7: The C7-Br bond of the product from Stage 1 can then be subjected to a range of palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or alkynyl groups.

This sequential approach is a powerful tool for generating libraries of diverse phthalazine derivatives for screening against biological targets. Phthalazine-containing molecules have demonstrated a wide range of pharmacological activities, and chloro-containing heterocycles are prevalent in FDA-approved drugs, highlighting the importance of intermediates like this compound in pharmaceutical research.[5][7]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

-

Hazards: While specific toxicology data for this compound is limited, related chloro-aromatic compounds can be irritants. The precursor, POCl₃, is highly corrosive and reacts violently with water.

Conclusion

This compound is a strategically important intermediate for chemical synthesis. Its key value is derived from the differential reactivity of its chloro and bromo substituents, which permits selective and sequential functionalization. This technical guide provides the essential information for its synthesis, characterization, and safe handling, establishing a foundation for its effective use by researchers and scientists in the pursuit of novel pharmaceuticals and functional materials.

References

- This compound - CAS:1011291-78-3 - Sunway Pharm Ltd.

- This compound | 1011291-78-3 - ChemicalBook.

- 7-Bromo-1-chloro-phthalazine In Stock - Anichem.

- 1-CHLOROPHTHALAZINE | CAS#:5784-45-2 | Chemsrc.

- 5784-45-2|1-Chlorophthalazine|BLD Pharm.

- Synthesis routes of 1-Chlorophthalazine - Benchchem.

- Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermedi

- Recent Developments in Chemistry of Phthalazines - Longdom Publishing.

- 7-溴-1-氯酞嗪 - Aladdin.

- 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem.

- 1-Chlorophthalazine | CAS 5784-45-2 - LGC Standards.

- 1-Chlorophthalazine | 5784-45-2 - Sigma-Aldrich.

- 1-CHLOROPHTHALAZINE | 5784-45-2 - ChemicalBook.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed.

- 7-bromo-2h-phthalazin-1-one (C8H5BrN2O) - PubChemLite.

- 7-Bromo-1-chloro-phthalazine - CAS:1011291-78-3 - J&W Pharmlab.

Sources

- 1. This compound - CAS:1011291-78-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | 1011291-78-3 [chemicalbook.com]

- 3. 7-Bromo-1-chloro-phthalazine - Anichem [anichemllc.com]

- 4. Synthesis routes of 1-Chlorophthalazine [benchchem.com]

- 5. longdom.org [longdom.org]

- 6. PubChemLite - 7-bromo-2h-phthalazin-1-one (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 7-Bromo-1-chlorophthalazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-Bromo-1-chlorophthalazine in Medicinal Chemistry

This compound is a key heterocyclic building block in the landscape of modern drug discovery. Its strategic importance lies in the orthogonal reactivity of its two distinct halogen atoms. The chlorine atom at the 1-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of nitrogen, oxygen, and sulfur-based functionalities. Concurrently, the bromine atom at the 7-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This dual functionality makes this compound a coveted intermediate for the synthesis of complex molecular architectures with diverse pharmacological profiles. Phthalazine derivatives, in general, are known to exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The targeted synthesis of derivatives from this compound allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern medicinal chemistry.[1] This guide provides a comprehensive overview of a reliable and reproducible synthetic route to this valuable compound, starting from commercially available 4-bromophthalic anhydride.

Synthetic Strategy: A Two-Step Approach from 4-Bromophthalic Anhydride

The synthesis of this compound is efficiently achieved through a two-step reaction sequence commencing with 4-bromophthalic anhydride. The first step involves the formation of the phthalazinone ring system via a condensation reaction with hydrazine hydrate, yielding 7-bromophthalazin-1(2H)-one. The subsequent step is a chlorination reaction that converts the hydroxyl group of the phthalazinone tautomer into a chloro group, affording the final product.

PART 1: Synthesis of 7-Bromophthalazin-1(2H)-one

The initial step in the synthesis is the formation of the heterocyclic core, 7-bromophthalazin-1(2H)-one, from 4-bromophthalic anhydride and hydrazine hydrate. This reaction is a classic condensation-cyclization.

Mechanistic Rationale

The reaction proceeds through the initial nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the anhydride. This is followed by the opening of the anhydride ring to form a hydrazide-carboxylic acid intermediate. Subsequent intramolecular condensation between the remaining amino group and the carboxylic acid, with the elimination of a water molecule, leads to the formation of the stable six-membered phthalazinone ring.

Experimental Protocol

Materials:

-

4-Bromophthalic anhydride

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Deionized water

Procedure:

-

To a solution of 4-bromophthalic anhydride (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

-

Filter the precipitate and wash it with cold ethanol and then with deionized water to remove any unreacted starting materials and impurities.

-

Dry the resulting solid under vacuum to obtain 7-bromophthalazin-1(2H)-one as a white to off-white solid.

PART 2: Synthesis of this compound

The second and final step is the chlorination of the intermediate, 7-bromophthalazin-1(2H)-one, to yield the target molecule, this compound. This transformation is effectively achieved using phosphorus oxychloride (POCl3).

Mechanistic Rationale

The chlorination of the phthalazinone proceeds via the lactam-lactim tautomerism. The lactam form (amide) is in equilibrium with the lactim form (enol). Phosphorus oxychloride, a strong chlorinating and dehydrating agent, reacts with the hydroxyl group of the lactim tautomer. This is followed by the elimination of a proton and a phosphate byproduct to yield the aromatic 1-chlorophthalazine ring system. The use of a slight excess of phosphorus oxychloride ensures the reaction goes to completion.

Experimental Protocol

Materials:

-

7-Bromophthalazin-1(2H)-one

-

Phosphorus oxychloride (POCl3)

-

Toluene (optional, as solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 7-bromophthalazin-1(2H)-one (1 equivalent).

-

Add phosphorus oxychloride (3-5 equivalents) to the flask. The reaction can be run neat or with a high-boiling inert solvent like toluene.

-

Heat the reaction mixture to reflux (around 110-120 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a pure solid.

Data Summary

| Step | Reactants | Product | Reagents & Conditions | Typical Yield |

| 1 | 4-Bromophthalic anhydride, Hydrazine hydrate | 7-Bromophthalazin-1(2H)-one | Ethanol, Reflux, 4-6 h | 85-95% |

| 2 | 7-Bromophthalazin-1(2H)-one | This compound | Phosphorus oxychloride (POCl3), Reflux, 3-5 h | 70-85% |

Conclusion

The synthetic route detailed in this guide provides a robust and efficient method for the preparation of this compound, a highly valuable intermediate in the field of medicinal chemistry. By following the outlined protocols and understanding the underlying chemical principles, researchers can reliably produce this key building block for the development of novel therapeutic agents. The strategic use of this bifunctional molecule opens up a vast chemical space for the synthesis of diverse compound libraries, thereby accelerating the drug discovery process.

References

-

Recent Developments in Chemistry of Phthalazines. (2015). Organic Chemistry: Current Research. [Link]

-

Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. (2022). Molecules. [Link]

- Process for the preparation of 4-bromophthalic anhydride. (1990).

- Preparation method of 4-bromo phthalic anhydride. (2016).

-

A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions. (2017). Oriental Journal of Chemistry. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry. [Link]

Sources

7-Bromo-1-chlorophthalazine structural analysis

An In-Depth Technical Guide to the Structural Analysis of 7-Bromo-1-chlorophthalazine for Drug Discovery Professionals

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry. Its phthalazine core is a recognized privileged scaffold, forming the basis of numerous therapeutic agents, including potent kinase inhibitors used in oncology.[1][2] The strategic incorporation of bromine and chlorine atoms provides medicinal chemists with critical handles to modulate the compound's physicochemical properties, metabolic stability, and target binding affinity, making it a valuable building block in drug discovery pipelines.[3][4]

This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of this compound. As a Senior Application Scientist, the narrative moves beyond simple data reporting to explain the causality behind the selection of analytical techniques and experimental parameters. We will explore a logical workflow, beginning with mass spectrometry to confirm the molecular formula and unique isotopic signature, followed by NMR and IR spectroscopy to map the molecular framework and functional groups, and culminating with single-crystal X-ray crystallography for definitive three-dimensional structure determination. The protocols described herein are designed to create a self-validating system, ensuring the highest degree of confidence in the structural assignment for researchers in pharmaceutical development.

Part 1: Foundational Analysis - Synthesis and Purity

Before any structural analysis can be deemed reliable, the synthesis and purification of the analyte must be robust. The purity of the sample is paramount, as impurities can confound spectral interpretation. A plausible and common route to synthesize substituted 1-chlorophthalazines involves the chlorination of the corresponding phthalazinone precursor.[2][5]

Proposed Synthetic Pathway

The synthesis of this compound can be logically proposed to start from 4-bromophthalic acid, proceeding through a 6-bromophthalazinone intermediate.

Caption: Proposed synthetic and purification workflow for this compound.

Experimental Protocol: Purification by Recrystallization

Causality: Recrystallization is chosen as a cost-effective and efficient method for purifying crystalline organic solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The goal is to select a solvent that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

-

Solvent Screening: Screen various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene) to find an appropriate system. An ideal solvent will fully dissolve the crude this compound near its boiling point and yield a high recovery of crystals upon cooling.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot solvent until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal. This step is critical to prevent premature crystallization on the filter.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is essential for the growth of large, pure crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum to a constant weight.

Part 2: Spectroscopic & Spectrometric Elucidation

With a purified sample, a suite of spectroscopic techniques is employed to piece together the molecular structure.

Mass Spectrometry: Confirming Identity and Elemental Composition

Expertise: For a halogenated compound, mass spectrometry is the most powerful initial technique. It not only provides the molecular weight but, crucially, reveals a distinct isotopic pattern that serves as a definitive fingerprint for the presence and number of chlorine and bromine atoms.[6]

The Isotopic Signature: The presence of two major isotopes for both bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) creates a characteristic cluster of peaks for the molecular ion.[7][8] For a molecule containing one Br and one Cl atom, we expect a pattern of three main peaks:

-

M: Containing ⁷⁹Br and ³⁵Cl

-

M+2: Containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl

-

M+4: Containing ⁸¹Br and ³⁷Cl

The relative intensities of these M, M+2, and M+4 peaks provide a self-validating confirmation of the elemental composition.

| Ion Peak | Isotopes Present | Calculated m/z | Expected Relative Abundance |

| M⁺ | C₈H₄⁷⁹Br³⁵ClN₂ | 241.93 | ~76% |

| [M+2]⁺ | C₈H₄⁸¹Br³⁵ClN₂ / C₈H₄⁷⁹Br³⁷ClN₂ | 243.93 | 100% (Base Peak) |

| [M+4]⁺ | C₈H₄⁸¹Br³⁷ClN₂ | 245.93 | ~24% |

Note: Calculations are based on the most abundant isotopes of C, H, and N for simplicity. High-resolution mass spectrometry (HRMS) would provide exact masses to further confirm the molecular formula C₈H₄BrClN₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining the Connectivity

Expertise: ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise substitution pattern on the aromatic rings. The chemical shifts, integration, and coupling patterns of the signals provide a detailed map of the proton and carbon environments.

Sources

- 1. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iiste.org [iiste.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis routes of 1-Chlorophthalazine [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

Part 1: The Strategic Value of the Phthalazine Core

An In-Depth Technical Guide to 7-Bromo-1-chlorophthalazine for Drug Development Professionals

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. We will move beyond a simple recitation of facts to provide a field-proven perspective on the synthesis, reactivity, and strategic applications of this pivotal chemical intermediate. Our focus is on the causality behind experimental choices and the strategic logic that underpins its use in modern medicinal chemistry.

Phthalazine and its derivatives are classified as "privileged scaffolds" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets. The phthalazine core, a fused diaza-heterocycle, is a prominent feature in numerous bioactive compounds, demonstrating a wide spectrum of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[2][3]

The true synthetic power of this compound lies in its dissymmetrical halogenation. The chlorine atom at the 1-position and the bromine atom at the 7-position possess distinct chemical reactivities. This differential reactivity is not a complication but a strategic advantage, enabling chemists to perform sequential, site-selective modifications to build molecular complexity in a controlled manner. This attribute makes it an exceptionally valuable building block for constructing libraries of compounds for structure-activity relationship (SAR) studies.

Part 2: Synthesis of this compound: A Validated Protocol

The most reliable and scalable synthesis of this compound involves the chlorination of its corresponding phthalazinone precursor. This is a standard transformation in heterocyclic chemistry, but success lies in the precise control of reaction conditions.

Precursor Synthesis: From Phthalic Anhydride to 7-Bromophthalazin-1(2H)-one

The journey begins with a substituted phthalic anhydride, which undergoes cyclization with hydrazine hydrate to form the phthalazinone ring system.[3] This is a robust and high-yielding reaction.

Core Protocol: Chlorination of 7-Bromophthalazin-1(2H)-one

The conversion of the lactam (amide) functionality within the phthalazinone to a chloro-substituent is achieved using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃).

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 7-bromophthalazin-1(2H)-one (1.0 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. The use of excess POCl₃ serves as both the reagent and the solvent.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger flask, prepare a mixture of crushed ice and water. Crucially, very slowly and carefully, pour the reaction mixture onto the ice. This is a highly exothermic and vigorous reaction that releases HCl gas and must be performed with extreme caution in a well-ventilated fume hood.

-

Neutralization & Extraction: Stir the quenched mixture until all the ice has melted. The pH will be highly acidic. Slowly add a saturated solution of sodium bicarbonate or a dilute base like sodium hydroxide to neutralize the excess acid until the pH is approximately 7-8. The product will often precipitate as a solid, which can be filtered, or it can be extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Purification: The crude product is then purified. Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) is often sufficient to yield a product of high purity. If necessary, silica gel column chromatography can be employed.

Expertise & Causality: Why These Steps?

-

Excess POCl₃: Using POCl₃ as the solvent ensures the reaction goes to completion by Le Châtelier's principle and maintains a fluid reaction medium.

-

Reflux Conditions: The high temperature is necessary to overcome the activation energy of the chlorination reaction.

-

Controlled Ice Quench: This is the most critical step for safety. POCl₃ reacts violently with water. A slow addition onto a large volume of ice absorbs the heat generated and controls the rate of reaction, preventing dangerous splashing and excessive gas evolution.

-

Neutralization: This step is essential to remove acidic byproducts and to ensure the product is in its neutral form for efficient extraction into an organic solvent.

Part 3: The Differentiated Reactivity Profile

The synthetic utility of this compound stems from the ability to selectively address the two halogen positions.

| Position | Halogen | Primary Reaction Type | Typical Conditions & Reagents | Relative Reactivity |

| C1 | Chlorine | Nucleophilic Aromatic Substitution (SNAr) | Amines, alcohols, thiols; often with a base (e.g., K₂CO₃, DIPEA) at moderate temperatures. | High |

| C7 | Bromine | Palladium-Catalyzed Cross-Coupling | Suzuki (boronic acids), Sonogashira (alkynes), Buchwald-Hartwig (amines); requires a Pd catalyst, ligand, and base. | Low (requires catalysis) |

The chlorine at the C1 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms in the phthalazine ring. In contrast, the bromine at C7 is on a more electron-rich benzene ring portion of the scaffold and is relatively unreactive towards nucleophiles. It is, however, an ideal handle for palladium-catalyzed cross-coupling reactions.

Logical Relationship Diagram

Caption: Differentiated reactivity of this compound.

Part 4: Application in the Synthesis of PARP Inhibitors

A prime example of the strategic use of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. The blockbuster drug Olaparib features a phthalazinone core. The synthesis of related analogs often leverages the sequential reactivity of intermediates like this compound.

Synthetic Strategy for a PARP Inhibitor Analog:

-

Step 1 (SNAr at C1): The more reactive C1-chloro position is addressed first. It is reacted with a nucleophile, for instance, a piperazine derivative, which is a common motif in PARP inhibitors for interacting with the enzyme's active site.

-

Step 2 (Cross-Coupling at C7): The resulting 7-bromo-1-(piperazinyl)phthalazine intermediate is then subjected to a palladium-catalyzed Suzuki coupling with an appropriate arylboronic acid. This step introduces diversity at the other end of the molecule to optimize potency and pharmacokinetic properties.

-

Step 3 (Final Elaboration): The piperazine moiety is often acylated in a final step to complete the pharmacophore.

This stepwise approach provides a robust and modular route to complex drug candidates, allowing for the rapid generation of analogs for SAR exploration.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its validated synthesis and, more importantly, its well-defined differential reactivity, provide a reliable and versatile platform for the construction of complex, biologically active molecules. Understanding the causality behind its synthesis and the logic of its reactivity empowers researchers to leverage this building block to its full potential in the pursuit of novel therapeutics.

References

-

Journal of Pharmaceutical and Chemical Research. (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Retrieved from [Link]

-

Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chlorophthalazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Retrieved from [Link]

Sources

A Technical Guide to the Strategic Reactivity of 7-Bromo-1-chlorophthalazine for Advanced Drug Discovery

Abstract: 7-Bromo-1-chlorophthalazine is a pivotal heterocyclic scaffold, distinguished by its two chemically orthogonal reactive centers. This guide provides an in-depth analysis of its reactivity, focusing on the strategic and site-selective transformations that are critical for modern medicinal chemistry. We will explore the nucleophilic aromatic substitution at the electron-deficient C1-chloro position and the palladium-catalyzed cross-coupling reactions at the C7-bromo position. This document serves as a technical resource for researchers and drug development professionals, offering field-proven protocols, mechanistic insights, and a discussion of the causality behind experimental choices, particularly in the context of synthesizing complex molecules such as PARP inhibitors.

Introduction: The Strategic Value of a Bifunctional Scaffold

The phthalazine core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its derivatives, this compound stands out as a particularly versatile starting material. Its utility is rooted in the differential reactivity of its two halogen substituents. The chlorine atom at the C1 position is activated by the adjacent nitrogen atoms of the pyridazine ring, making it susceptible to nucleophilic displacement. In contrast, the bromine atom at the C7 position on the fused benzene ring is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This electronic differentiation allows for a programmed, stepwise functionalization, making it an invaluable building block for creating complex molecular architectures and exploring structure-activity relationships (SAR). Its most notable application is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents where the phthalazinone core is essential for biological activity.[1][2][3][4][5]

Core Reactivity Analysis: Electronic Properties and Site Selectivity

The reactivity of this compound is governed by the electronic nature of the heterocyclic system. The pyridazine ring is electron-deficient, which significantly lowers the activation energy for nucleophilic attack at the C1 and C4 positions. Consequently, the C1-Cl bond is readily cleaved by a wide range of nucleophiles. The C7-Br bond, being on a benzo-fused ring, behaves like a standard aryl bromide, making it a prime substrate for catalysts that operate via an oxidative addition mechanism, such as palladium(0) complexes.[6] This predictable selectivity is the cornerstone of its synthetic utility.

Caption: Differentiated reactivity of the C1 and C7 positions.

Nucleophilic Aromatic Substitution (SNAr) at the C1 Position

The most direct transformation of this compound involves the displacement of the C1-chloride. The reaction proceeds via a classic SNAr mechanism, where a nucleophile attacks the electron-deficient C1 carbon, forming a negatively charged Meisenheimer intermediate, which is stabilized by the heterocyclic ring. Subsequent expulsion of the chloride ion restores aromaticity. This pathway is highly efficient for a variety of nucleophiles, including amines, alcohols, and thiols.[6][7]

Field-Proven Protocol: Synthesis of 7-Bromo-4-(methylamino)phthalazin-1(2H)-one

This protocol details a two-step, one-pot procedure: first, a nucleophilic substitution with an amine, followed by hydrolysis of the intermediate to the final phthalazinone, a common core in PARP inhibitors.

Step 1: Nucleophilic Substitution

-

System Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

-

Solvent & Reagents: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add a primary amine (e.g., methylamine, 1.2 equiv) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 equiv).

-

Causality Insight: DMF is an excellent polar aprotic solvent that promotes SNAr reactions. DIPEA acts as a scavenger for the HCl generated during the reaction without competing as a nucleophile.

-

-

Reaction Execution: Stir the mixture at 80 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

Step 2: Hydrolysis to Phthalazinone

-

Hydrolysis: Cool the reaction mixture to room temperature. Add aqueous HCl (2 M, 5.0 equiv) and heat the mixture to 100 °C for 2-4 hours.

-

Causality Insight: The acidic workup protonates the phthalazine nitrogens, facilitating hydrolysis to the thermodynamically stable phthalazinone tautomer.

-

-

Workup & Isolation: Cool the mixture, which should result in the precipitation of the product. Filter the solid, wash with cold water, and then diethyl ether to remove residual DMF. Dry under vacuum.

-

Self-Validation: The formation of a precipitate upon acidification and cooling is a strong indicator of successful product formation. The product can be further characterized by ¹H NMR and LC-MS to confirm its identity and purity.

-

Palladium-Catalyzed Cross-Coupling at the C7 Position

With the C1 position addressed, the C7-bromo group provides a robust handle for building molecular complexity through carbon-carbon and carbon-nitrogen bond formation. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are the preeminent methods for this purpose.[8][9][10][11]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki reaction is a powerful tool for coupling aryl bromides with boronic acids or their esters, enabled by a palladium catalyst.[10][11][12][13] The reaction is valued for its high functional group tolerance and the stability of the boronic acid reagents.

The catalytic cycle involves three primary steps: (1) Oxidative Addition of the Pd(0) catalyst into the C-Br bond, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of phthalazinone thiohydantoin-based derivative as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Physical Properties of 7-Bromo-1-chlorophthalazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1-chlorophthalazine is a halogenated derivative of the phthalazine heterocyclic scaffold. Phthalazine and its derivatives are recognized pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities. The strategic placement of bromo and chloro substituents on the phthalazine core significantly modulates the molecule's electronic properties, lipophilicity, and steric profile. These modifications are critical for its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, process development, and formulation. This guide provides a comprehensive overview of the core physicochemical and spectroscopic properties of this compound, grounded in established analytical techniques.

Core Physicochemical Properties

The fundamental physical constants and descriptors for this compound are summarized below. These properties are foundational for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1011291-78-3 | [1][2][3] |

| Molecular Formula | C₈H₄BrClN₂ | [1][2] |

| Molecular Weight | 243.49 g/mol | [1] |

| Appearance | Solid (Expected) | |

| Storage | Sealed in dry, Room Temperature | [1] |

Molecular Structure

The structure of this compound features a bicyclic aromatic system consisting of a benzene ring fused to a pyridazine ring, with bromine and chlorine atoms substituted at positions 7 and 1, respectively.

Caption: 2D structure of this compound.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of this compound. The expected spectral characteristics are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phthalazine core. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents. Protons on the brominated ring will exhibit distinct splitting patterns based on their relationship to the other protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the phthalazine ring system. The carbons bonded to the electronegative chlorine, bromine, and nitrogen atoms will be shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C=N and C=C stretching: Vibrations from the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

-

C-H stretching: Aromatic C-H stretches are typically observed above 3000 cm⁻¹.

-

C-Cl and C-Br stretching: These vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[4]

-

Molecular Ion Peak: The electron impact (EI) mass spectrum should exhibit a prominent molecular ion peak (M⁺). Due to the presence of bromine and chlorine, this peak will be accompanied by characteristic isotopic peaks (M+2, M+4) reflecting the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. This isotopic pattern is a definitive signature for compounds containing both bromine and chlorine.[5]

Thermal and Solubility Properties

Melting Point

Experimental Protocol: Capillary Melting Point Determination

The determination of a melting point is a standard procedure for the characterization of a solid compound.

Causality: This method relies on the principle that a pure crystalline solid has a sharp, well-defined melting point range. Impurities typically depress and broaden this range. The visual detection of the phase transition from solid to liquid provides a reliable measure of this physical constant.

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded. This range is the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in chemical reactions, purification, and analytical methods. While specific quantitative data is not available, a qualitative assessment can be inferred based on its structure.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to have good solubility due to the polar nature of the phthalazine core.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Likely to be soluble.

-

Ethers (e.g., THF, Diethyl Ether): Moderate solubility is expected.

-

Alcohols (e.g., Methanol, Ethanol): Likely to have slight to moderate solubility.

-

Water: Expected to be insoluble due to its largely nonpolar, aromatic structure.[7]

Experimental Protocol: Qualitative Solubility Test

-

Preparation: Add approximately 10 mg of this compound to a test tube.

-

Solvent Addition: Add 1 mL of the test solvent to the test tube.

-

Observation: Agitate the mixture at room temperature and observe if the solid dissolves completely.

-

Heating (Optional): If the compound is not soluble at room temperature, gently warm the mixture to assess solubility at elevated temperatures.

This systematic approach provides a practical solubility profile essential for designing synthetic and purification protocols.

Conclusion

The physical properties of this compound define its behavior in a laboratory and industrial setting. Its identity and purity are confirmed through a combination of spectroscopic methods including NMR, IR, and mass spectrometry, with the latter providing a unique isotopic signature. Its thermal stability, indicated by its melting point, and its solubility profile are key parameters for its application as a chemical intermediate. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- Chemsrc. 1-CHLOROPHTHALAZINE | CAS#:5784-45-2.

- ChemicalBook. Phthalazine, 7-bromo-4-chloro-5-fluoro-1-methyl- CAS.

- RACO (Revistes Catalanes amb Accés Obert).

- Sunway Pharm Ltd. This compound - CAS:1011291-78-3.

- PubChem, National Institutes of Health. 1-Chlorophthalazine | C8H5ClN2 | CID 160793.

- ChemicalBook. 1-CHLOROPHTHALAZINE | 5784-45-2.

- Thermo Fisher Scientific. 1-Chlorophthalazine, 97% 1 g.

- Aaron Chemicals. 1011291-78-3 | MFCD13190050 | Phthalazine, 7-bromo-1-chloro-.

- ChemicalBook. This compound | 1011291-78-3.

- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

- 1. This compound - CAS:1011291-78-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. 1011291-78-3 | MFCD13190050 | Phthalazine, 7-bromo-1-chloro- [aaronchem.com]

- 3. This compound | 1011291-78-3 [chemicalbook.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. raco.cat [raco.cat]

- 6. 1-Chlorophthalazine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 1-CHLOROPHTHALAZINE | 5784-45-2 [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Novel Derivatives from 7-Bromo-1-chlorophthalazine

Authored by: A Senior Application Scientist

Abstract

7-Bromo-1-chlorophthalazine is a highly versatile heterocyclic scaffold, distinguished by its two differentially reactive halogenated positions. This differential reactivity allows for selective, sequential, and diverse functionalization, making it a cornerstone building block in modern medicinal chemistry. Its prominence is particularly notable in the synthesis of Poly(ADP-ribose)polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.[1][2][3] This guide provides an in-depth exploration of the core synthetic strategies for derivatizing this compound, focusing on the underlying chemical principles, field-proven experimental protocols, and strategic considerations for complex molecule synthesis.

The Strategic Value of this compound: A Tale of Two Halogens

The synthetic utility of this compound stems from the distinct chemical environments of its chlorine and bromine substituents.

-

The C1-Chloride: The chlorine atom at the C1 position is part of an electron-deficient pyridazine ring. The adjacent nitrogen atoms strongly withdraw electron density, rendering the C1 carbon highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) .[4][5] This site is the primary target for reactions with a wide range of nucleophiles.

-

The C7-Bromide: The bromine atom at the C7 position is attached to the benzo portion of the fused ring system. This C(sp²)-Br bond is significantly less activated towards SNAr but is an ideal handle for palladium-catalyzed cross-coupling reactions .[6] Its reactivity profile is characteristic of a standard aryl bromide.

This reactivity dichotomy is the key to its strategic deployment in multi-step synthesis, allowing for a predictable and controlled introduction of diverse functionalities.

Pathway I: Nucleophilic Aromatic Substitution (SNAr) at the C1-Position

The most characteristic reaction of this scaffold is the displacement of the C1-chloride.[4] This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electrophilic C1 carbon, forming a transient, negatively charged Meisenheimer complex, which then expels the chloride ion to restore aromaticity.

Causality Behind Experimental Choices:

-

Nucleophiles: Primary and secondary amines, hydrazines, and alkoxides are excellent nucleophiles for this transformation due to their high electron density.[7][8]

-

Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are preferred. They effectively solvate the cation of any base used and do not interfere with the nucleophile.

-

Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃), is often included when using amine nucleophiles to scavenge the HCl generated during the reaction, driving it to completion.

Protocol 2.1: General Procedure for Amination at the C1-Position

This protocol details the reaction of this compound with a generic primary amine.

Materials:

-

This compound (1.0 eq.)

-

Primary Amine (e.g., piperidine, morpholine) (1.2 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and anhydrous K₂CO₃ (2.0 eq.).

-

Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the starting material.

-

Add the primary amine (1.2 eq.) to the stirring suspension at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with Ethyl Acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 7-bromo-1-amino-phthalazine derivative.

Pathway II: Palladium-Catalyzed Cross-Coupling at the C7-Position

The C7-Br bond is the preferred site for building carbon-carbon and carbon-nitrogen bonds using palladium catalysis. This approach unlocks a vast chemical space for derivatization.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming a C(sp²)-C(sp²) bond between the phthalazine core and various aryl or vinyl groups using an organoboron reagent.[9][10][11]

Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle.[9][12] The cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with a base-activated boronic acid, and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[10][12]

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the coupling of a 7-bromo-phthalazine derivative with a generic arylboronic acid. This reaction should be performed on a substrate where the C1-Cl has already been substituted.

Materials:

-

7-Bromo-1-(substituted)-phthalazine (1.0 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq.)

-

Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Ethyl acetate (EtOAc)

-

Celite

Step-by-Step Methodology:

-

In a Schlenk flask, combine the 7-bromo-phthalazine substrate (1.0 eq.), arylboronic acid (1.5 eq.), and Na₂CO₃ (2.0 eq.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

-

Seal the flask, then evacuate and backfill with an inert gas (Argon) three times.

-

Under positive argon pressure, add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction to 90-100 °C with vigorous stirring for 12-18 hours. Monitor progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite, washing the pad with additional EtOAc.

-

Transfer the filtrate to a separatory funnel, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to isolate the 7-aryl-phthalazine product.

Buchwald-Hartwig Amination: Crafting C-N Bonds

For the introduction of primary or secondary amines at the C7-position, the Buchwald-Hartwig amination is the premier method.[15][16] This reaction has revolutionized C-N bond formation due to its broad substrate scope and high functional group tolerance.[16]

Causality Behind Experimental Choices:

-

Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or BINAP are commonly used.[15][17] They promote the rate-limiting reductive elimination step and stabilize the palladium catalyst. A palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is used as a pre-catalyst.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are most effective as they are strong enough to deprotonate the amine without competing in the reaction.[15]

-

Solvent: Anhydrous, non-polar aprotic solvents like Toluene or Dioxane are standard.

Protocol 3.2: General Procedure for Buchwald-Hartwig Amination

Materials:

-

7-Bromo-1-(substituted)-phthalazine (1.0 eq.)

-

Secondary Amine (e.g., morpholine) (1.2 eq.)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq.)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq.)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)

-

Toluene, anhydrous

Step-by-Step Methodology:

-

Glovebox Recommended: In an inert atmosphere glovebox, add the 7-bromo-phthalazine substrate (1.0 eq.), NaOt-Bu (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.) to an oven-dried reaction vial or Schlenk tube.

-

Add anhydrous toluene, followed by the secondary amine (1.2 eq.).

-

Seal the vessel tightly and remove it from the glovebox.

-

Heat the reaction mixture to 100-110 °C for 16-24 hours.

-

Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

-

Dilute the mixture with EtOAc and filter through a Celite pad to remove palladium black and inorganic salts.

-

Concentrate the filtrate and purify the crude product via flash column chromatography to obtain the 7-amino-phthalazine derivative.

Sequential Functionalization: A Workflow for Diversity

The true power of this compound lies in the ability to perform sequential reactions. The general order of operations exploits the higher reactivity of the C1-Cl bond in SNAr reactions compared to the C7-Br bond in palladium catalysis.

Strategic Rationale:

-

Step 1 (SNAr): First, perform the nucleophilic substitution at the C1 position. This reaction is generally high-yielding and proceeds under milder conditions that do not typically affect the C7-Br bond.

-

Step 2 (Pd-Coupling): The resulting 7-bromo-1-(substituted)-phthalazine intermediate is then subjected to a palladium-catalyzed cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.) to functionalize the C7 position.

This sequence is preferred because attempting a high-temperature palladium-catalyzed reaction first could lead to competitive nucleophilic substitution of the C1-chloride by the base or other nucleophiles present in the coupling reaction.

Data Summary: Representative Transformations

The following table summarizes expected outcomes for the protocols described above, providing a baseline for laboratory execution.

| Protocol | Starting Material | Reagent(s) | Product | Typical Yield |

| 2.1 (SNAr) | This compound | Morpholine, K₂CO₃ | 4-(7-Bromophthalazin-1-yl)morpholine | 85-95% |

| 3.1 (Suzuki) | 4-(7-Bromophthalazin-1-yl)morpholine | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 4-(7-Phenylphthalazin-1-yl)morpholine | 70-85% |

| 3.2 (Buchwald) | 4-(7-Bromophthalazin-1-yl)morpholine | Pyrrolidine, Pd₂(dba)₃, XPhos, NaOt-Bu | 1-(7-(Pyrrolidin-1-yl)phthalazin-1-yl)morpholine | 65-80% |

References

- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed.

- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.

- Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. PubMed.

- 1-Chlorophthalazine | 5784-45-2. Benchchem.

- Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. PubMed.

- Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. OUCI.

- Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica.

- Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2. TÜBİTAK Academic Journals.

- Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. Benchchem.

- Application Notes and Protocols for the Buchwald-Hartwig Amin

- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.

- Recent Developments in Chemistry of Phthalazines. Longdom Publishing.

- Buchwald–Hartwig amin

- Buchwald-Hartwig Amin

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

- Suzuki Coupling. Organic Chemistry Portal.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. Chemical Science (RSC Publishing).

- A Comparative Guide to 7-Bromo-1-Tetralone and 7-Chloro-1-Tetralone in Cross-Coupling Reactions. Benchchem.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- The Suzuki reaction. YouTube.

Sources

- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors [ouci.dntb.gov.ua]

- 4. 1-Chlorophthalazine | 5784-45-2 | Benchchem [benchchem.com]

- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. longdom.org [longdom.org]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]